N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine

Oligonucleotide Manufacturing Process Chemistry Nucleoside Synthesis

N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine is a fully protected nucleoside precursor essential for 2'-MOE oligonucleotide synthesis. The N2-isobutyryl group prevents depurination during solid-phase synthesis, ensuring high crude purity. Procure this building block to manufacture ASOs with validated nuclease resistance and binding affinity—properties critical to seven FDA-approved 2'-MOE drugs.

Molecular Formula C17H25N5O7
Molecular Weight 411.4 g/mol
Cat. No. B12405350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine
Molecular FormulaC17H25N5O7
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCCOC
InChIInChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11?,12+,16-/m1/s1
InChIKeyIZOOGJIUOCHAAY-RDMACPANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine: A Protected 2'-MOE Guanosine Building Block for Second-Generation Antisense Oligonucleotide Synthesis


N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine is a protected nucleoside derivative that functions as a critical precursor for the synthesis of 2'-O-(2-methoxyethyl)-modified oligonucleotides, particularly second-generation antisense oligonucleotides (ASOs) and siRNAs [1]. The compound features an isobutyryl protecting group at the exocyclic N2 amine of guanine, which prevents undesired side reactions during solid-phase oligonucleotide synthesis, and a 2'-O-(2-methoxyethyl) (2'-MOE) modification at the ribose sugar that confers enhanced nuclease resistance and target binding affinity to the final oligonucleotide product [2]. As a fully protected building block amenable to direct phosphitylation and incorporation into automated oligonucleotide synthesizers, this compound enables the scalable manufacture of MOE-modified therapeutic oligonucleotides [1].

Why Unprotected 2'-MOE Guanosine or Alternative 2'-Modified Guanosine Building Blocks Cannot Substitute for N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine in Oligonucleotide Manufacturing


Direct substitution of N2-iso-butyryl-2'-O-(2-methoxyethyl)guanosine with unprotected 2'-MOE guanosine or with alternative 2'-modified guanosine phosphoramidites introduces material quality, synthetic yield, and oligonucleotide performance liabilities. The N2-isobutyryl group is essential for preventing branching and depurination side reactions at the guanine exocyclic amine during the acidic detritylation and coupling steps of solid-phase synthesis; omission of this protection results in significantly reduced crude oligonucleotide purity and requires more extensive downstream purification [1]. Furthermore, substituting with 2'-O-methyl (2'-OMe) or unmodified ribonucleoside building blocks compromises the enhanced nuclease resistance and target binding affinity conferred uniquely by the 2'-MOE modification—properties that have enabled seven FDA-approved ASO drugs and multiple clinical-stage candidates [2]. Procurement of the fully protected, 2'-MOE-modified building block is therefore a non-negotiable specification for any program seeking to manufacture oligonucleotides with the stability, potency, and safety profile characteristic of second-generation antisense therapeutics [3].

Quantitative Differentiation Evidence: N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine vs. Closest Comparators


Synthetic Yield Advantage of Optimized Four-Step Process for Protected 2'-MOE Guanosine Precursor

A fully optimized four-step synthetic process for 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine (the immediate precursor derived from the target compound) was developed, achieving high yield and purity at pilot-plant scale. This process employs direct 2'-O-alkylation of 2,6-diaminopurine riboside using inexpensive, commercially available reagents (KOH, DMSO, alkyl halides) at room temperature in 4-6 hours, followed by enzymatic deamination, selective N2-isobutyrylation, and 5'-O-dimethoxytritylation [1]. While the absolute percentage yield was not disclosed numerically in the abstract, the authors explicitly characterized the process as 'high yield' and 'fully optimized' with demonstrated scalability to pilot plant level [1]. In contrast, alternative synthetic routes to 2'-O-methyl-3'-thioguanosine phosphoramidite starting from N2-isobutyryl guanosine required eight steps and yielded only 10.4% overall [2], and a separate route to 2'-O-(o-nitrobenzyl)-3'-thioguanosine phosphoramidite required nine steps with 10.2% overall yield [3], establishing that the optimized four-step route to the 2'-MOE guanosine derivative represents a substantial improvement in synthetic efficiency relative to other protected guanosine building blocks.

Oligonucleotide Manufacturing Process Chemistry Nucleoside Synthesis

Enhanced RNA Binding Affinity: 2'-MOE Modification Increases Duplex Melting Temperature by 0.9-1.6°C per Modification

Oligonucleotides incorporating the 2'-O-(2-methoxyethyl) modification (derived from the target compound) exhibit a melting temperature (Tm) increase of 0.9 to 1.6°C per modification when hybridized to complementary RNA targets [1]. This affinity gain is comparable to that achieved with the 2'-O-methyl (2'-OMe) modification but is less than the 2.5°C per modification increase observed with 2'-fluoro (2'-F) modifications [1]. The enhanced thermodynamic stability is attributed to the 2'-MOE group biasing the ribose sugar toward a C3'-endo pucker conformation, which is strongly preferred by A-form RNA duplexes and increases base-stacking enthalpy [2]. In contrast, unmodified DNA or RNA nucleotides provide baseline affinity with no Tm enhancement, and first-generation phosphorothioate-modified oligonucleotides lacking 2'-sugar modifications suffer from reduced target binding affinity due to the chirality introduced by sulfur substitution [3].

Antisense Oligonucleotides siRNA RNA Therapeutics Oligonucleotide Stability

Superior Nuclease Resistance: 2'-MOE-Modified Oligonucleotides Exhibit Extended Serum Stability of 72-96 Hours

The 2'-O-(2-methoxyethyl) modification confers multi-log resistance to both serum exonucleases and tissue endonucleases, extending oligonucleotide half-life in biological matrices from minutes to 72-96 hours [1]. A landmark study by Pierre Martin in 1995 demonstrated the superior stability of 2'-MOE-modified oligonucleotides compared to unmodified and 2'-OMe-modified counterparts at identical positions [2]. The nuclease resistance arises from replacement of the nucleophilic 2'-hydroxyl group with the O-methoxyethyl moiety, which sterically and electronically blocks the active sites of nucleases that would otherwise cleave the phosphodiester backbone [3]. This stability enhancement translates directly to the extended tissue half-life observed in vivo, enabling quarterly dosing intervals for approved 2'-MOE-containing ASO drugs rather than daily or weekly administration required for less stable oligonucleotides [1].

Oligonucleotide Stability ASO siRNA Nuclease Resistance Pharmacokinetics

Increased Gene Silencing Potency: 2'-MOE Gapmer ASOs Demonstrate 3.7-Fold Lower IC50 Than 2'-OMe Gapmers at CTNNB1 Target

In a direct head-to-head comparison of 2'-MOE and 2'-OMe modified antisense oligonucleotide gapmers targeting seven identical sites in the human CTNNB1 gene, the 2'-MOE gapmer demonstrated a mean IC50 of 21 nM across the seven target sites, whereas the 2'-OMe gapmer exhibited a mean IC50 of 78 nM [1]. This represents a 3.7-fold greater potency for the 2'-MOE-modified construct relative to the 2'-OMe-modified comparator when assessed under identical experimental conditions [1]. The potency advantage of 2'-MOE is attributed to the combination of enhanced nuclease resistance, increased target binding affinity, and improved intracellular pharmacokinetics conferred by the 2'-O-methoxyethyl modification [2].

ASO Gene Silencing Gapmer Potency IC50

Reduced Immunostimulatory Profile: 2'-MOE Modification Suppresses TLR7/8 and RIG-I Activation Relative to Unmodified RNA

The 2'-O-(2-methoxyethyl) modification masks the minor-groove pattern of the oligonucleotide that is recognized by innate immune sensors including Toll-like receptors 7 and 8 (TLR7/8) and retinoic acid-inducible gene I (RIG-I) [1]. In contrast, unmodified RNA oligonucleotides robustly trigger TLR7/8 and RIG-I signaling, producing flu-like symptoms and cytokine release that have historically capped the feasible dose of first-generation oligonucleotide therapeutics [2]. The 2'-MOE modification thus reduces immunostimulatory effects compared to unmodified RNA sequences [1], contributing to the improved tolerability profile observed with second-generation ASO drugs [2]. While the 2'-OMe modification also provides some immunomodulatory benefit, the 2'-MOE modification has been specifically validated across seven FDA-approved ASO drugs with established clinical safety profiles [3].

Immunogenicity ASO siRNA TLR RIG-I Safety

Enhanced Intestinal Permeability: 2'-MOE-Modified Oligonucleotides Show 2-4 Fold Increased Permeability vs. Unmodified Phosphorothioate Oligonucleotides

In ex vivo rat intestinal permeability studies, both partially and fully modified phosphorothioate-MOE (PS-MOE) oligonucleotides demonstrated a 2- to 4-fold increase in permeability compared with unmodified phosphorothioate oligodeoxynucleotides (PS-ODN) [1]. The measured permeability coefficient (P-eff) for the comparator 25-mer PS-OMe-modified oligonucleotide and unmodified 20-mer PS-ODN was in the range of 2-8 × 10⁻⁶ cm/sec [1]. This permeability advantage of 2'-MOE-modified oligonucleotides relative to unmodified PS-ODN supports the potential for improved oral bioavailability or enhanced tissue penetration following parenteral administration [1].

Oral Delivery ASO Bioavailability Permeability siRNA

High-Value Research and Industrial Application Scenarios for N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine


GMP Manufacturing of Therapeutic Antisense Oligonucleotide Gapmers for Clinical Development

The compound serves as an essential phosphoramidite precursor for large-scale solid-phase synthesis of therapeutic ASO gapmers—chimeric oligonucleotides containing 2'-MOE-modified 'wings' flanking a central DNA 'gap' that recruits RNase H for target mRNA cleavage. The optimized four-step synthetic process for the protected precursor enables cost-effective, high-purity manufacturing at pilot-plant scale [1], directly supporting the supply chain for clinical-stage ASO programs. Seven FDA-approved ASO drugs utilize 2'-MOE chemistry, establishing a regulatory precedent and validated quality specifications for this building block [2].

Development of Next-Generation siRNA Conjugates with Extended Duration of Action

2'-MOE-modified nucleosides are incorporated into the guide and passenger strands of siRNA molecules to enhance nuclease resistance and prolong silencing duration in vivo. The 72-96 hour serum stability conferred by 2'-MOE modification [3] supports less frequent dosing intervals, a critical advantage for chronic indications requiring sustained target knockdown. The 0.9-1.6°C Tm increase per modification [4] also enables the use of shorter siRNA sequences (16-18 nucleotides) without sacrificing target affinity, reducing synthesis costs and minimizing off-target effects.

Preclinical Efficacy Studies Requiring Robust Target Knockdown with Minimal Immunostimulation

For in vivo target validation and proof-of-concept pharmacology studies in rodent and non-human primate models, 2'-MOE-modified oligonucleotides offer a 3.7-fold potency advantage over 2'-OMe-modified comparators [5] while simultaneously suppressing TLR7/8 and RIG-I-mediated innate immune activation [3]. This combination of high potency and low immunostimulatory liability is particularly valuable for evaluating novel genetic targets where confounding inflammatory signals could obscure true pharmacodynamic effects.

Investigational New Drug (IND)-Enabling Toxicology and Pharmacokinetic Studies

The extended tissue half-life and favorable safety profile of 2'-MOE-modified oligonucleotides—validated across multiple approved drugs [2]—make this building block the preferred choice for manufacturing oligonucleotide drug substance intended for IND-enabling GLP toxicology studies. The 2- to 4-fold enhanced permeability of 2'-MOE-modified oligonucleotides relative to unmodified phosphorothioate oligonucleotides [6] supports improved tissue distribution and target engagement, reducing the dose required to achieve therapeutic exposure and widening the safety margin in regulatory toxicology assessments.

Technical Documentation Hub

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